Methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring, which is further connected to a carboxylate ester group. This compound is of interest in various fields of research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using reagents such as diazomethane or iodomethylsilicate in the presence of a catalyst. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 2,2-bis(trifluoromethyl)cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with only one trifluoromethyl group.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Contains dichloro groups instead of trifluoromethyl groups.
Uniqueness
Methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
CAS No. |
61860-01-3 |
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Molecular Formula |
C7H6F6O2 |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H6F6O2/c1-15-4(14)3-2-5(3,6(8,9)10)7(11,12)13/h3H,2H2,1H3 |
InChI Key |
UXVIGMRRZYARFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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